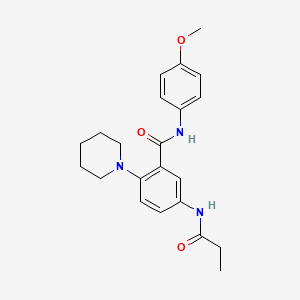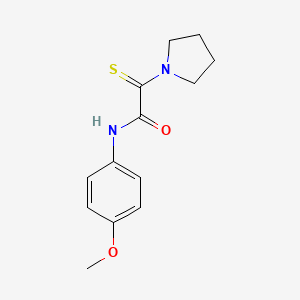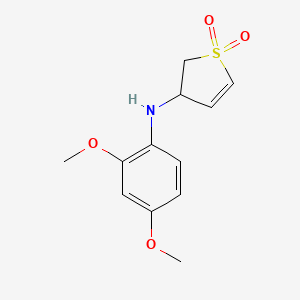
N-(4-methoxyphenyl)-2-(1-piperidinyl)-5-(propionylamino)benzamide
Overview
Description
N-(4-methoxyphenyl)-2-(1-piperidinyl)-5-(propionylamino)benzamide, also known as MP-10, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicine. MP-10 is a small molecule that belongs to the class of benzamide compounds, which have been found to exhibit various biological activities.
Mechanism of Action
The exact mechanism of action of N-(4-methoxyphenyl)-2-(1-piperidinyl)-5-(propionylamino)benzamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as dopamine and serotonin. N-(4-methoxyphenyl)-2-(1-piperidinyl)-5-(propionylamino)benzamide has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-(1-piperidinyl)-5-(propionylamino)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. N-(4-methoxyphenyl)-2-(1-piperidinyl)-5-(propionylamino)benzamide has also been found to improve memory and cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(4-methoxyphenyl)-2-(1-piperidinyl)-5-(propionylamino)benzamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target sites. N-(4-methoxyphenyl)-2-(1-piperidinyl)-5-(propionylamino)benzamide is also stable and can be easily synthesized in large quantities. However, one limitation of N-(4-methoxyphenyl)-2-(1-piperidinyl)-5-(propionylamino)benzamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-(4-methoxyphenyl)-2-(1-piperidinyl)-5-(propionylamino)benzamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for N-(4-methoxyphenyl)-2-(1-piperidinyl)-5-(propionylamino)benzamide in these conditions. Another area of interest is the development of more potent and selective analogs of N-(4-methoxyphenyl)-2-(1-piperidinyl)-5-(propionylamino)benzamide that can target specific neurotransmitter receptors and enzymes. Finally, more studies are needed to investigate the long-term safety and efficacy of N-(4-methoxyphenyl)-2-(1-piperidinyl)-5-(propionylamino)benzamide in humans.
Scientific Research Applications
N-(4-methoxyphenyl)-2-(1-piperidinyl)-5-(propionylamino)benzamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. N-(4-methoxyphenyl)-2-(1-piperidinyl)-5-(propionylamino)benzamide has also been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-piperidin-1-yl-5-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-3-21(26)23-17-9-12-20(25-13-5-4-6-14-25)19(15-17)22(27)24-16-7-10-18(28-2)11-8-16/h7-12,15H,3-6,13-14H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEGYQUWRIYMRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)N2CCCCC2)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-piperidin-1-yl-5-(propanoylamino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-chloro-5-[({[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4194320.png)
![5-(3-methoxyphenyl)-2-{[2-(3-pyridinyl)-1-piperidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4194328.png)
amine hydrochloride](/img/structure/B4194336.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-bromophenyl)acetamide](/img/structure/B4194344.png)
![2-[(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4194350.png)
![methyl [4-(1,3-benzothiazol-2-yl)phenoxy]acetate](/img/structure/B4194358.png)
![N-[(2-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide](/img/structure/B4194374.png)
![N-[2-(4-morpholinyl)ethyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4194377.png)
![1-[(4-cyclohexylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4194387.png)


![1-benzyl-3-(2-thienyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B4194415.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-ethoxy-4-formylphenoxy)acetamide](/img/structure/B4194420.png)
![2-(3-methylphenoxy)-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4194427.png)